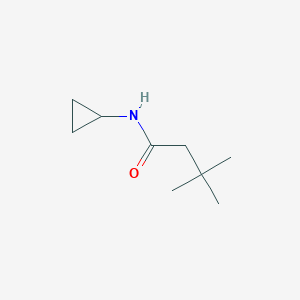

N-cyclopropyl-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanamide backbone with a cyclopropyl group and two methyl groups attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da . Other properties such as melting point, boiling point, and solubility can be determined experimentally.Scientific Research Applications

Activation of Unsaturated Carbon-Carbon Bonds

Research has explored the activation of unsaturated carbon-carbon bonds using transition metal catalysts, focusing on cyclopropenes due to their high ring strain and versatile reactivity. Cyclopropenes, like N-cyclopropyl-3,3-dimethylbutanamide, are used in metal-catalyzed ring-opening reactions, particularly in cyclopropanation and C-H insertion reactions. These processes are significant for creating diversified heterocycles and carbocycles (Archambeau, Miege, Meyer, & Cossy, 2015).

Novel Routes to Synthesize Cyclopropane Derivatives

A novel method has been developed to synthesize cyclopropane derivatives using 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines, like this compound. This involves a Pd-catalyzed sequential C-H activation and radical cyclization, highlighting the compound's potential in creating cyclopropane-based structures (Giri, Wasa, Breazzano, & yu, 2006).

Platinum-Catalyzed Rearrangement

Platinum-catalyzed rearrangement of alkylidenecyclopropanes to cyclobutene derivatives has been examined, with the possibility of using compounds similar to this compound. This rearrangement has applications in creating various substituted products, demonstrating the compound's versatility in organic synthesis (Fürstner & Aïssa, 2006).

Gold-Catalyzed Cycloisomerization

The compound's derivatives have been utilized in gold-catalyzed cycloisomerization, leading to the formation of complex structures like 3-oxa- and 3-azabicyclo[4.1.0]heptanes. This highlights the potential of this compound in synthesizing intricate molecular architectures (Miege, Meyer, & Cossy, 2010).

Platinum Complexes with Cyclopropenes

Studies on creating platinum complexes with cyclopropenes, which are structurally similar to this compound, have been conducted. This research contributes to the understanding of organometallic chemistry and potential applications in catalysis and material science (Visser, Schipperijn, & Lukas, 1973).

Enantioselective Cyclopropanation

Research into enantioselective cyclopropanation of styrenes and diazoacetates using 3-oxobutylideneaminatocobalt(II) complexes has been explored. This process can be influenced by the compound's derivatives, showing its importance in creating stereochemically complex structures (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).

properties

IUPAC Name |

N-cyclopropyl-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)6-8(11)10-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAZYGKTMSUYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate](/img/structure/B2737713.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

![2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2737725.png)

![3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737727.png)